3-Chloro-5-(3,5-dichlorobenzylsulfonyl)-1,2,4-thiadiazole
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Overview
Description
3-Chloro-5-(3,5-dichlorobenzylsulfonyl)-1,2,4-thiadiazole is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3,5-dichlorobenzylsulfonyl)-1,2,4-thiadiazole typically involves the reaction of 3,5-dichlorobenzyl chloride with a thiadiazole precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(3,5-dichlorobenzylsulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiadiazoles, depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-(3,5-dichlorobenzylsulfonyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3,5-dichlorobenzylsulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,2,4-thiadiazole: A simpler thiadiazole derivative with similar chemical properties.
5-(3,5-Dichlorobenzylsulfonyl)-1,2,4-thiadiazole: Lacks the chlorine atom at the 3-position.
3,5-Dichlorobenzylsulfonyl-1,2,4-thiadiazole: Another related compound with different substitution patterns.
Uniqueness
3-Chloro-5-(3,5-dichlorobenzylsulfonyl)-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and the sulfonyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H5Cl3N2O2S2 |
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Molecular Weight |
343.6 g/mol |
IUPAC Name |
3-chloro-5-[(3,5-dichlorophenyl)methylsulfonyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H5Cl3N2O2S2/c10-6-1-5(2-7(11)3-6)4-18(15,16)9-13-8(12)14-17-9/h1-3H,4H2 |
InChI Key |
HVEHFDBMEIMEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CS(=O)(=O)C2=NC(=NS2)Cl |
Origin of Product |
United States |
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